molecular formula C20H24N2O8 B1435806 N,N'-Bis(2,4,6-trimethoxyphenyl)oxalamide CAS No. 957476-07-2

N,N'-Bis(2,4,6-trimethoxyphenyl)oxalamide

Cat. No.: B1435806
CAS No.: 957476-07-2
M. Wt: 420.4 g/mol
InChI Key: NGVJMONAWAGMOA-UHFFFAOYSA-N
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Description

N,N’-Bis(2,4,6-trimethoxyphenyl)oxalamide, also known as BTMPO, is a chemical compound with the molecular formula C20H24N2O8 and a molecular weight of 420.41 . It is used as a ligand for the copper-catalyzed coupling of aryl bromides and secondary amines .


Molecular Structure Analysis

The molecular structure of BTMPO consists of two 2,4,6-trimethoxyphenyl groups attached to an oxalamide group . The exact structure can be found in the referenced MOL file .


Chemical Reactions Analysis

BTMPO is used as a ligand in the copper-catalyzed coupling of aryl bromides and secondary amines . This reaction is particularly effective for coupling with more sterically hindered acyclic secondary amines .


Physical and Chemical Properties Analysis

BTMPO is a powder with a predicted density of 1.283±0.06 g/cm3 and a predicted pKa of 9.06±0.70 . It has a molecular weight of 420.41 .

Scientific Research Applications

Catalytic Activity in Chemical Reactions

N,N'-Bis(2,4,6-trimethoxyphenyl)oxalamide (BTMPO) has shown effectiveness in promoting Cu-catalyzed N-arylation of anilines and cyclic secondary amines. This method allows for the coupling of a broad range of (hetero)aryl bromides with various amines at low temperatures, highlighting BTMPO's role in enhancing catalytic activity in chemical synthesis (Bhunia, Kumar, & Ma, 2017).

Involvement in Spider Venom Composition

A derivative of this compound, specifically N, N'-bis(4-guanidinobutyl)oxalamide, was identified as a major component in the venom of the primitive hunting spider, Plectreurys tristis. This compound's function remains unknown as it does not confer insecticidal or fungicidal activity in the examined systems (Quistad, Lam, & Casida, 1993).

Applications in Polymer Chemistry

The synthesis and characterization of oxalamide-based coordination polymers have been explored, utilizing N,N'-bis(2-dicarboxyphenyl)-oxalamide in various metal chemistries to create different structural polymers. These studies shed light on the potential of oxalamide derivatives in designing new materials with specific properties (Margariti et al., 2020).

Role in Pharmaceutical Research

Studies have shown that this compound and its derivatives can act as inhibitors in pharmaceutical research. For instance, certain oxalamide derivatives have been evaluated for their inhibitory activity against acetyl- and butyryl-cholinesterase, relevant to Alzheimer’s disease research (Yerdelen et al., 2015).

Exploring Molecular Structures

The molecular structures involving this compound and its derivatives have been extensively studied, contributing to our understanding of molecular reactivity and stability. This includes investigations into carbenium salts and their unusual stabilities and reactivities, which are critical in the field of organic chemistry (Wada et al., 1997).

Mechanism of Action

Target of Action

N,N’-Bis(2,4,6-trimethoxyphenyl)oxalamide, also known as N,N’-bis(2,4,6-trimethoxyphenyl)oxamide, primarily targets the copper-catalyzed coupling of aryl bromides and secondary amines . This compound acts as a ligand, a molecule that binds to another (usually larger) molecule, in this case, copper .

Mode of Action

The interaction of N,N’-Bis(2,4,6-trimethoxyphenyl)oxalamide with its targets involves the promotion of copper-catalyzed N-arylation of anilines and cyclic secondary amines . This process enables the coupling of a broad range of (hetero)aryl bromides with various (hetero)aryl amines and cyclic secondary amines .

Biochemical Pathways

The biochemical pathway affected by N,N’-Bis(2,4,6-trimethoxyphenyl)oxalamide is the copper-catalyzed N-arylation of anilines and cyclic secondary amines . This pathway is crucial for the formation of carbon-nitrogen bonds, which are fundamental in the synthesis of numerous organic compounds .

Pharmacokinetics

The compound’s predicted density is 1283±006 g/cm3 , which may influence its bioavailability and distribution within the body.

Result of Action

The result of N,N’-Bis(2,4,6-trimethoxyphenyl)oxalamide’s action is the successful coupling of a broad range of (hetero)aryl bromides with various (hetero)aryl amines and cyclic secondary amines . This leads to the formation of carbon-nitrogen bonds, which are essential in the synthesis of many organic compounds .

Action Environment

The action of N,N’-Bis(2,4,6-trimethoxyphenyl)oxalamide can be influenced by various environmental factors. For instance, sterically hindered acyclic secondary amines require the use of N,N’-Bis(2,4,6-trimethoxyphenyl)oxalamide as a ligand for better results . Additionally, the compound’s efficacy and stability may be affected by factors such as temperature, pH, and the presence of other chemicals in the reaction environment.

Safety and Hazards

BTMPO is classified under GHS07 for safety. The hazard statements include H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures should be taken when handling this compound .

Biochemical Analysis

Biochemical Properties

N,N’-Bis(2,4,6-trimethoxyphenyl)oxalamide plays a significant role in biochemical reactions, particularly as a ligand in copper-catalyzed coupling reactions . It interacts with copper ions to form a complex that facilitates the coupling of aryl bromides and secondary amines. This interaction is crucial for the catalytic activity and efficiency of the reaction. Additionally, N,N’-Bis(2,4,6-trimethoxyphenyl)oxalamide has been shown to enhance the catalytic activity in these reactions, making it a valuable compound in synthetic chemistry .

Molecular Mechanism

At the molecular level, N,N’-Bis(2,4,6-trimethoxyphenyl)oxalamide exerts its effects through binding interactions with biomolecules. It acts as a ligand for copper ions, forming a complex that enhances the catalytic activity of copper-catalyzed reactions This binding interaction is essential for the compound’s role in facilitating the coupling of aryl bromides and secondary amines

Properties

IUPAC Name

N,N'-bis(2,4,6-trimethoxyphenyl)oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O8/c1-25-11-7-13(27-3)17(14(8-11)28-4)21-19(23)20(24)22-18-15(29-5)9-12(26-2)10-16(18)30-6/h7-10H,1-6H3,(H,21,23)(H,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGVJMONAWAGMOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C(=C1)OC)NC(=O)C(=O)NC2=C(C=C(C=C2OC)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

957476-07-2
Record name N,N'-bis(2,4,6-trimethoxyphenyl)ethanediamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does N,N'-Bis(2,4,6-trimethoxyphenyl)oxalamide (BTMPO) enhance the efficiency of copper-catalyzed coupling reactions, particularly with challenging substrates?

A1: BTMPO acts as a bidentate ligand, coordinating to the copper catalyst through its two oxygen atoms. [, ] This coordination significantly enhances the catalyst's activity, enabling it to activate otherwise unreactive substrates like chlorobenzene and sterically hindered amines. [] While the exact mechanism is still under investigation, DFT studies suggest that BTMPO facilitates C-Cl bond activation through a concerted substitution pathway. [] This ligand-metal interaction is crucial for overcoming the high energy barriers associated with these challenging coupling reactions.

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